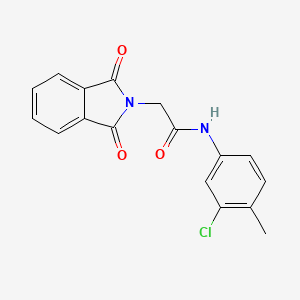![molecular formula C15H15NOS3 B5845034 5-acetyl-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5845034.png)
5-acetyl-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-acetyl-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione is a compound with promising scientific research applications. It has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mécanisme D'action
The mechanism of action of 5-acetyl-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione is not fully understood. However, it has been suggested that the compound may act by inducing apoptosis, or programmed cell death, in cancer cells. It has also been suggested that the compound may act by inhibiting the activity of certain enzymes involved in fungal cell wall synthesis.
Biochemical and Physiological Effects:
5-acetyl-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione has been shown to have various biochemical and physiological effects. It has been shown to induce oxidative stress in cancer cells, which may contribute to its anticancer activity. The compound has also been shown to inhibit the growth of biofilms, which are often associated with chronic infections.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-acetyl-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione in lab experiments is its potential as an anticancer and antifungal agent. This makes it a promising compound for further study in these areas. However, one limitation of using this compound is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of this compound.
Orientations Futures
There are several future directions for the study of 5-acetyl-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione. One direction is to further investigate its mechanism of action, particularly in cancer cells. Another direction is to study its potential as an antifungal agent in vivo. Additionally, studies are needed to determine the safe dosage and potential side effects of this compound in humans.
Méthodes De Synthèse
The synthesis of 5-acetyl-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione has been reported using different methods. One such method involves the reaction of 2-amino-3-methyl-1,4-naphthoquinone with carbon disulfide and sodium hydride in the presence of acetic anhydride. Another method involves the reaction of 2-amino-3-methyl-1,4-naphthoquinone with sulfur and sodium hydride in the presence of acetic anhydride. Both methods yield the desired compound in good yields.
Applications De Recherche Scientifique
5-acetyl-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione has been studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. The compound has also been studied for its potential as an antifungal agent. It has been shown to inhibit the growth of various fungal strains, including Candida albicans and Aspergillus fumigatus.
Propriétés
IUPAC Name |
1-(4,4,8-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NOS3/c1-8-5-6-11-10(7-8)12-13(19-20-14(12)18)15(3,4)16(11)9(2)17/h5-7H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMEFGUMYRFLHRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(C3=C2C(=S)SS3)(C)C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NOS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-3-(2-oxo-2-phenylethoxy)-6H-benzo[c]chromen-6-one](/img/structure/B5844957.png)
![3-(2-chlorophenyl)-5-methyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-4-isoxazolecarboxamide](/img/structure/B5844965.png)
![2-{[(2,5-dimethylphenoxy)acetyl]amino}benzamide](/img/structure/B5844966.png)
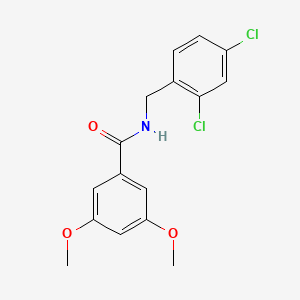
![1-[2-(2-methylphenoxy)ethyl]-1H-imidazole](/img/structure/B5844986.png)
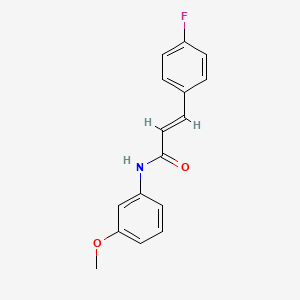
![N-(4-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide](/img/structure/B5845002.png)

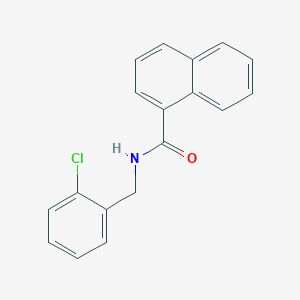
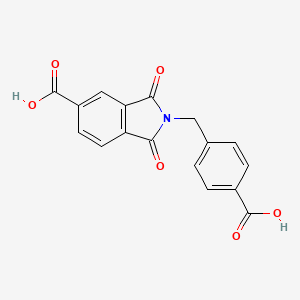


![N'-[(3-chloro-4-methylbenzoyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B5845048.png)
